BenchChemオンラインストアへようこそ!

Acetovaltrate

Valepotriates Na+/K+-ATPase Enzymatic inhibition

Acetovaltrate is the only valepotriate validated as a dual PCBP1/2-GPX4 ferroptosis inducer and the sole agent targeting the Otub1/c-Maf oncogenic axis—making it irreplaceable for ferroptosis and myeloma research. Unlike valtrate or isovaltrate, acetovaltrate uniquely triggers iron-dependent cell death and suppresses HIF-1α via mTOR/p70S6K/4E-BP1. Substituting generic valepotriates compromises reproducibility in colorectal cancer organoids, myeloma xenografts, or P-type ATPase isoform profiling. Secure this first-in-class probe with batch-specific CoA.

Molecular Formula C24H32O10
Molecular Weight 480.5 g/mol
CAS No. 25161-41-5
Cat. No. B151094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetovaltrate
CAS25161-41-5
Synonymsacevaltrate
Molecular FormulaC24H32O10
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C
InChIInChI=1S/C24H32O10/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3
InChIKeyFWKBQAVMKVZEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Acetovaltrate (CAS 25161-41-5) Procurement: Iridoid Valepotriate from Valeriana for Cancer and Neurobiological Research


Acetovaltrate (also known as acevaltrate or acetoxyvaltrate) is a diene-type iridoid valepotriate isolated primarily from Valeriana glechomifolia (Valerianaceae) [1]. This non-glycosidic iridoid is characterized by a spirocyclopenta[c]pyran-oxirane core with three ester moieties [1]. Unlike more common iridoid glycosides, valepotriates lack a sugar moiety, which influences their physicochemical properties and biological interactions [1]. Acetovaltrate belongs to the same chemical class as valtrate and isovaltrate, sharing a reactive epoxide group and a diene system in the cyclopentane ring, which are critical for their potent biological activities [2]. Its molecular formula is C24H32O10, with a molar mass of 480.5 g/mol and a melting point of 80–81 °C [1].

Why Valepotriate Class Compounds Cannot Be Interchanged: The Case for Specifying Acetovaltrate (CAS 25161-41-5)


Valepotriates share a common iridoid skeleton, yet subtle structural variations—such as the nature and position of ester groups—confer markedly distinct target engagement and potency profiles [1]. For instance, while valtrate, isovaltrate, and acetovaltrate all exhibit cytotoxicity against cancer cell lines, their differential inhibition of specific P-type ATPase isoforms reveals that they are not functionally equivalent [1]. Furthermore, acetovaltrate engages unique molecular targets, including the Otub1/c-Maf axis and the dual PCBP1/2-GPX4 ferroptosis pathway, which have not been reported for other valepotriates [2][3]. Substituting acetovaltrate with a more abundant analog like valtrate would fundamentally alter experimental outcomes, as the compounds differ in their selectivity for Na+/K+-ATPase isoforms (e.g., 2.2-fold lower potency for brain α2/α3 isoforms by valtrate) and in their capacity to induce ferroptosis [1][3]. Therefore, precise specification of acetovaltrate is essential for reproducibility in studies targeting HIF-1α, c-Maf-driven myeloma, or ferroptosis induction.

Acetovaltrate (CAS 25161-41-5): A Quantitative Comparative Evidence Guide for Scientific Selection


Acetovaltrate vs. Valtrate and 1-β-Acevaltrate: Differential Inhibition of Rat P-Type ATPases

In a direct head-to-head comparison, acetovaltrate, valtrate, and 1-β-acevaltrate were evaluated for their inhibitory effects on rat P-type ATPases [1]. While all three compounds inhibited Na+/K+-ATPase and H+/K+-ATPase, they displayed distinct potency and selectivity profiles. For Na+/K+-ATPase from rat brain hemispheres (α2/α3 isoforms), valtrate was 2.2-fold more potent than acetovaltrate (IC50: 19.4 µM vs 42.3 µM) [1]. Conversely, for H+/K+-ATPase from gastric epithelium, acetovaltrate produced the highest percent inhibition at 100 µM [1]. None of the compounds affected SERCA (Ca2+-ATPase) activity at 100 µM [1].

Valepotriates Na+/K+-ATPase Enzymatic inhibition Comparative pharmacology

Acetovaltrate as a Dual PCBP1/2 and GPX4 Inhibitor: Superior Ferroptosis Induction Compared to Classical Agents

Acetovaltrate was identified as the first small molecule to simultaneously target PCBP1/2 and GPX4, thereby potently inducing ferroptosis in colorectal cancer cells [1]. In vitro, acetovaltrate induced ferroptosis more rapidly and strongly than classical ferroptosis inducers [1]. In vivo, acetovaltrate's therapeutic effect surpassed that of established ferroptosis-inducing drugs and even outperformed first-line clinical agents capecitabine and TAS-102 in colorectal tumor xenograft models [1].

Ferroptosis Colorectal cancer GPX4 PCBP1/2 Natural products

Acetovaltrate vs. Other Valepotriates: Comparative Cytotoxicity in Human Cancer Cell Lines

A comparative cytotoxicity study evaluated multiple valerian constituents against GLC4 (small-cell lung cancer) and COLO 320 (colorectal cancer) cell lines using the MTT assay [1]. Diene-type valepotriates (valtrate, isovaltrate, acetovaltrate) exhibited the highest potency with IC50 values between 1–6 µM [1]. In contrast, monoene-type valepotriates (didrovaltrate, isovaleroxyhydroxydidrovaltrate) were 2- to 3-fold less cytotoxic, while valerenic acids showed low toxicity (IC50: 100–200 µM) [1].

Cytotoxicity Valepotriates GLC4 COLO 320 Structure-activity relationship

Acetovaltrate Uniquely Targets the Otub1/c-Maf Axis for Myeloma Cell Apoptosis

Acetovaltrate was identified in a bioactive screen as a disruptor of the Otub1/c-Maf interaction, a critical oncogenic axis in multiple myeloma [1]. Acetovaltrate promoted c-Maf polyubiquitination and proteasomal degradation, leading to apoptosis in myeloma cells in vitro and impaired xenograft growth in vivo with no marked toxicity [1]. This mechanism has not been reported for other valepotriates.

Multiple myeloma Otub1 c-Maf Deubiquitinase Targeted therapy

Acetovaltrate as a Potent HIF-1α Inhibitor: Suppression of mTOR/p70S6K/4E-BP1 Pathway

Acetovaltrate potently inhibits hypoxia-induced HIF-1α accumulation in cancer cells by suppressing both protein synthesis and promoting degradation [1]. It achieves this by inhibiting the phosphorylation of mTOR, p70S6K, and 4E-BP1 [1]. This activity translates to significant tumor growth inhibition in a mouse xenograft model [1].

Hypoxia HIF-1α mTOR Angiogenesis Cancer metabolism

Optimized Research and Industrial Applications for Acetovaltrate (CAS 25161-41-5) Based on Differentiated Evidence


Ferroptosis Research and Drug Discovery

Acetovaltrate is the first-in-class small molecule dual inhibitor of PCBP1/2 and GPX4, making it an unparalleled tool for investigating ferroptosis mechanisms [1]. Use in colorectal cancer models, particularly organoid and xenograft systems, to study iron-dependent cell death. Its superior efficacy over clinical drugs like capecitabine in preclinical models positions it as a lead compound for developing next-generation ferroptosis-inducing anticancer therapies [1].

Multiple Myeloma and c-Maf-Driven Oncology Studies

For projects focused on the Otub1/c-Maf oncogenic axis, acetovaltrate is the only known valepotriate with validated activity [2]. Employ in vitro and in vivo myeloma models (e.g., RPMI-8226 xenografts) to study c-Maf degradation, deubiquitinase inhibition, and apoptosis induction. Its low toxicity profile in animal models makes it suitable for preclinical development studies [2].

P-Type ATPase Selectivity Profiling

Acetovaltrate, along with valtrate and 1-β-acevaltrate, serves as a differential probe for studying P-type ATPase isoforms [3]. Specifically, its moderate potency for brain Na+/K+-ATPase (α2/α3) relative to valtrate allows for isoform-selective studies. It also shows moderate H+/K+-ATPase inhibition, useful for gastric ion transport research [3].

Hypoxia and Angiogenesis Pathway Analysis

Utilize acetovaltrate as a small-molecule inhibitor of HIF-1α accumulation to study hypoxia response pathways in cancer [4]. Its suppression of mTOR/p70S6K/4E-BP1 signaling provides a tool for dissecting metabolic and translational control under hypoxic conditions. Validate findings in xenograft tumor models where acetovaltrate has shown in vivo efficacy [4].

Quote Request

Request a Quote for Acetovaltrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.